Dipyridamole impurity B

Description

Properties

IUPAC Name |

2-[[2,6-bis[bis(2-hydroxyethyl)amino]-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N8O6/c32-12-6-29(7-13-33)21-19-18(24-23(27-21)31(10-16-36)11-17-37)20(28-4-2-1-3-5-28)26-22(25-19)30(8-14-34)9-15-35/h32-37H,1-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAFWTHGUALHRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N(CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168643 |

Source

|

| Record name | RA-136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16908-47-7 |

Source

|

| Record name | RA-136 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016908477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RA-136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RA-136 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP11YEX8WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Formation of Dipyridamole Impurity B: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the formation mechanism of Dipyridamole Impurity B, a critical process-related impurity in the synthesis of the antiplatelet agent Dipyridamole. Understanding the genesis of this impurity is paramount for developing robust control strategies to ensure the quality, safety, and efficacy of the final drug product. This document delves into the underlying chemical principles, outlines practical experimental protocols for stress testing, and provides a framework for analytical method validation.

Introduction: The Significance of Impurity Profiling in Dipyridamole

Dipyridamole, chemically known as 2,2',2'',2'''-(pyrimido[5,4-d]pyrimidine-2,6-diyldinitrilo)tetraethanol substituted by piperidin-1-yl groups at positions 4 and 8, is a widely used medication for its vasodilator and antiplatelet properties.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.

This compound has been identified as a significant process-related impurity. A thorough understanding of its formation mechanism is not merely an academic exercise but a crucial step in optimizing the synthetic process to minimize its formation and ensure the final product meets the required purity standards.

Unveiling this compound: Structure and Identification

This compound is recognized by major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is also referred to as Dipyridamole Related Compound B.

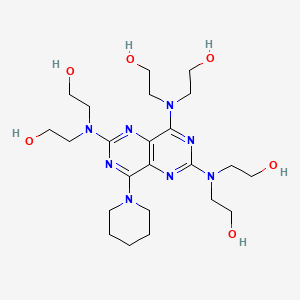

Chemical Name: 2,2',2'',2''',2'''',2'''''-[[8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol

Chemical Structure:

Figure 1: Chemical structure of this compound.

A comparison of the structure of this compound with that of Dipyridamole reveals a key difference: one of the piperidine rings at either the C4 or C8 position of the pyrimido[5,4-d]pyrimidine core in Dipyridamole is replaced by a diethanolamine group in Impurity B. This structural relationship strongly suggests that the impurity is formed during the synthesis of Dipyridamole.

The Genesis of Impurity B: A Mechanistic Perspective

The formation of this compound is intrinsically linked to the synthetic route of Dipyridamole itself. The most common synthesis involves the reaction of 2,6-dichloro-4,8-dipiperidino-pyrimido[5,4-d]pyrimidine with diethanolamine.[2] High reaction temperatures are frequently cited as a critical factor in the formation of impurities, including Impurity B.[3][4]

The Main Synthetic Reaction

The desired reaction for the synthesis of Dipyridamole is a nucleophilic aromatic substitution where the two chlorine atoms at the C2 and C6 positions of the pyrimido[5,4-d]pyrimidine core are displaced by diethanolamine.

Figure 2: Synthesis of Dipyridamole.

Proposed Mechanism for Impurity B Formation

This compound is proposed to be formed as a process-related impurity due to a side reaction occurring under the high-temperature conditions often employed in the synthesis. The formation can be explained by the nucleophilic substitution of one of the piperidine groups at the C4 or C8 position by diethanolamine. The pyrimido[5,4-d]pyrimidine ring system exhibits different reactivities at its various positions. The C4 and C8 positions are more susceptible to nucleophilic attack than the C2 and C6 positions.[5]

The likely mechanism involves the following steps:

-

Initial Formation of Dipyridamole: The primary reaction proceeds as intended, with diethanolamine displacing the chlorine atoms at the C2 and C6 positions to form Dipyridamole.

-

Nucleophilic Attack by Diethanolamine on Dipyridamole: Under forcing conditions, such as high temperatures and potentially an excess of diethanolamine, a further nucleophilic substitution can occur. A diethanolamine molecule attacks one of the carbon atoms (C4 or C8) to which a piperidine ring is attached.

-

Formation of a Meisenheimer-like Intermediate: The attack of the diethanolamine results in the formation of a transient, negatively charged intermediate, often referred to as a Meisenheimer complex.

-

Departure of the Piperidine Leaving Group: The intermediate collapses, leading to the expulsion of the piperidine ring as a leaving group. This step is the key to the formation of Impurity B. The high reaction temperatures provide the necessary activation energy for this less favorable substitution to occur.

Sources

- 1. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dipyridamole synthesis - chemicalbook [chemicalbook.com]

- 3. US8946414B2 - Processes for the preparation of dipyridamole - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. jocpr.com [jocpr.com]

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

An In-Depth Technical Guide to the Synthesis and Characterization of Dipyridamole Impurity B

Dipyridamole is a widely used antiplatelet agent and vasodilator, primarily prescribed for the prevention of thromboembolic events.[1] In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent limits on impurities in active pharmaceutical ingredients (APIs) and finished drug products.[2][3] These impurities can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[2][4]

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a known process-related impurity. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind the experimental design. The protocols herein are designed as self-validating systems, providing researchers, quality control analysts, and drug development professionals with a robust framework for isolating, identifying, and quantifying this specific impurity.

Section 1: Defining this compound

Before embarking on synthesis or analysis, a precise understanding of the target molecule is paramount. This compound, as defined by the European Pharmacopoeia (EP), is a structurally related analogue of the parent drug. Its formation is typically associated with an excess or incomplete reaction of one of the key intermediates during the synthesis of Dipyridamole.

The structure is characterized by the substitution of three diethanolamine groups and one piperidine group onto the core pyrimido[5,4-d]pyrimidine scaffold. This differs from Dipyridamole, which has two diethanolamine and two piperidine moieties.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2',2'',2''',2'''',2'''''-[[8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol | [6][7] |

| Synonyms | Dipyridamole Related Compound B; 2,4,6-Tris(diethanolamino)-8-piperidinopyrimido[5,4-d]pyrimidine | [6][8] |

| CAS Number | 16908-47-7 | [6][7][8][9] |

| Molecular Formula | C₂₃H₄₀N₈O₆ | [6][7][9] |

| Molecular Weight | 524.61 g/mol | [6][7][9] |

| Appearance | Yellow Powder | [7][10] |

Section 2: Synthetic Strategy and Rationale

The synthesis of Dipyridamole and its related impurities hinges on the principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The pyrimido[5,4-d]pyrimidine core is highly susceptible to attack by nucleophiles due to the electron-withdrawing nature of its nitrogen atoms.

Our strategy employs a sequential substitution pathway starting from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. The key to successfully synthesizing Impurity B lies in controlling the stoichiometry and reaction conditions to favor the substitution of one piperidine and three diethanolamine groups.[11] The differential reactivity of the chlorine atoms at various positions on the core allows for a degree of selectivity. Typically, the C4 and C8 positions are more reactive than the C2 and C6 positions, a principle that can be exploited to guide the synthetic sequence.

Caption: Synthetic pathway for this compound.

Section 3: Experimental Protocol: Synthesis

This protocol is optimized for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine

-

Piperidine

-

Diethanolamine

-

Anhydrous Toluene

-

Triethylamine (TEA)

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (1 eq.) in anhydrous toluene (10 volumes).

-

First Substitution (Piperidine): Add triethylamine (1.1 eq.) followed by the dropwise addition of piperidine (1.05 eq.) at room temperature. The rationale for sub-stoichiometric piperidine is to favor mono-substitution.

-

Reaction Monitoring: Heat the mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Second Substitution (Diethanolamine): After cooling the reaction mixture to room temperature, add diethanolamine (3.5 eq.) and triethylamine (3.5 eq.).

-

Heating: Increase the temperature to 110-120°C and reflux for 12-18 hours. The higher temperature is necessary for the less reactive chlorine atoms to be substituted. Monitor the formation of the final product by TLC (Eluent: 9:1 Dichloromethane:Methanol).

-

Work-up: Cool the reaction mixture. Add deionized water (20 volumes) to precipitate the crude product. The solid is filtered, washed extensively with water to remove excess diethanolamine and salts, and dried under vacuum.[11]

-

Purification: The crude solid is purified by column chromatography on silica gel using a gradient elution from pure dichloromethane to a 95:5 mixture of dichloromethane and methanol to yield this compound as a yellow solid.

Section 4: Comprehensive Characterization Workflow

Structural confirmation of the synthesized impurity is a multi-step process involving chromatographic and spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer unequivocal proof of identity.

Caption: Analytical workflow for impurity characterization.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the cornerstone of purity assessment, separating the target impurity from starting materials, by-products, and other related substances. A validated stability-indicating HPLC method ensures that the analytical results are accurate and precise.[12]

Detailed Protocol:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: YMC Pack C8 (150 mm × 4.6 mm, 3.0 µm) or equivalent.[12]

-

Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.7 with orthophosphoric acid.[12]

-

Mobile Phase B: Acetonitrile/Methanol/Buffer (40:30:30 v/v/v).[12]

-

Gradient Program: A suitable gradient can be developed, for example, starting with a higher percentage of Mobile Phase A and gradually increasing Mobile Phase B.

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 35°C.[12]

-

Injection Volume: 10 µL.[12]

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 10 mL of methanol.[13]

Expected Results: A single major peak corresponding to this compound, with purity typically >95% after chromatographic purification. The retention time will be specific to the method developed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: LC-MS provides definitive confirmation of the molecular weight of the synthesized compound. The mass-to-charge ratio (m/z) of the molecular ion is a unique identifier.

Detailed Protocol:

-

System: UPLC-Q-TOF-MS system or equivalent.[14]

-

Chromatography: Utilize the HPLC conditions described above or a faster UPLC method.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[14] The abundance of nitrogen atoms in the molecule makes it highly amenable to protonation.[14]

-

Mass Analyzer Range: 50–1000 m/z.[14]

Data Interpretation:

-

Expected [M+H]⁺: For a molecular formula of C₂₃H₄₀N₈O₆ (MW = 524.61), the expected m/z for the singly charged protonated molecule is approximately 525.32. The high-resolution mass spectrometry (HRMS) data should confirm this value to within 5 ppm.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Ionization Mode | ESI Positive |

| Molecular Formula | C₂₃H₄₀N₈O₆ |

| Exact Mass | 524.3122 |

| Observed Ion [M+H]⁺ | m/z 525.3195 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR is the most powerful technique for unequivocal structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the complete assembly of the molecular structure.

Detailed Protocol:

-

Instrument: Bruker 400 MHz or equivalent.

-

Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃).

-

Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for complex assignments.

-

Sample Concentration: ~10 mg in 0.6 mL of deuterated solvent.

Expected ¹H NMR Spectral Data (in DMSO-d₆, predicted): The spectrum will be complex but key regions can be assigned:

-

δ 4.5-5.0 ppm: Broad signals corresponding to the six hydroxyl (-OH) protons of the diethanolamine groups.

-

δ 3.5-4.0 ppm: Multiplets for the methylene protons adjacent to nitrogen (-N-CH₂-) in the diethanolamine and piperidine groups.

-

δ 3.4-3.6 ppm: Multiplets for the methylene protons adjacent to oxygen (-O-CH₂-) in the diethanolamine groups.

-

δ 1.5-1.7 ppm: Multiplets for the protons of the piperidine ring.

Table 3: Predicted ¹H NMR Chemical Shift Assignments

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperidine (-CH₂-) | ~1.6 | m | 6H |

| Piperidine (-N-CH₂-) | ~3.7 | m | 4H |

| Diethanolamine (-O-CH₂-) | ~3.5 | t | 12H |

| Diethanolamine (-N-CH₂-) | ~3.8 | t | 12H |

| Diethanolamine (-OH) | ~4.7 | t | 6H |

Note: Actual chemical shifts and multiplicities may vary. 2D NMR would be required for definitive assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule. It serves as a rapid confirmation that the key structural motifs (hydroxyl groups, amines, aromatic rings) are present.

Detailed Protocol:

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Range: 4000-400 cm⁻¹.

Expected Absorption Bands:

-

~3350 cm⁻¹ (broad): O-H stretching from the multiple hydroxyl groups.

-

~2930-2850 cm⁻¹: C-H stretching from aliphatic methylene groups.

-

~1600-1450 cm⁻¹: C=N and C=C stretching from the pyrimidopyrimidine aromatic core.

-

~1250-1050 cm⁻¹: C-N and C-O stretching vibrations.

Conclusion

This guide has detailed a robust and scientifically grounded approach to the synthesis and comprehensive characterization of this compound. By understanding the underlying chemical principles of the synthesis and applying a suite of orthogonal analytical techniques, researchers and quality control professionals can confidently produce, identify, and quantify this critical process-related impurity. The methodologies described herein are designed to be adaptable and serve as a foundational template for the study of other related substances in pharmaceutical development, ultimately contributing to the production of safer and more effective medicines.

References

-

Subbaiah, B. V., et al. (2012). Isolation and characterisation of degradant impurities in dipyridamole formulation. Journal of Pharmaceutical and Biomedical Analysis, 61, 256-64. [Link]

-

Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201-211. [Link]

-

Prakash, L., et al. (2021). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. Biomedical Chromatography, 35(12), e5247. [Link]

-

Veeprho. (n.d.). Dipyridamole Impurities and Related Compound. Retrieved from [Link]

-

ResearchGate. (2023). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. [Link]

-

Nagadeep, J., et al. (2021). Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method. Asian Journal of Chemistry, 33(2), 307-313. [Link]

- Google Patents. (2015).

-

SynZeal. (n.d.). Dipyridamole EP Impurity F. Retrieved from [Link]

-

Asian Publication Corporation. (2021). Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method. Asian Journal of Chemistry. [Link]

-

Analytica Chemie. (n.d.). Dipyridamole Imp. B (EP). Retrieved from [Link]

-

Hassan, M. A., et al. (2016). Simultaneous Determination of Aspirin, Dipyridamole and Two of Their Related Impurities in Capsules by Validated TLC-Densitometric and HPLC Methods. Journal of Chromatographic Science, 54(9), 1583-1590. [Link]

-

PubChem. (n.d.). Dipyridamole. Retrieved from [Link]

-

Veeprho. (n.d.). Dipyridamole EP Impurity B | CAS 16908-47-7. Retrieved from [Link]

-

Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122. [Link]

Sources

- 1. Dipyridamole | 58-32-2 [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. academic.oup.com [academic.oup.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Dipyridamole Imp. B (EP) - Analytica Chemie [analyticachemie.in]

- 8. veeprho.com [veeprho.com]

- 9. Dipyridamole EP Impurity F | 60286-30-8 | SynZeal [synzeal.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. researchgate.net [researchgate.net]

- 12. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. japsonline.com [japsonline.com]

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification and characterization of related compounds in the synthesis of Dipyridamole. Dipyridamole, an antiplatelet agent, requires stringent purity control to ensure its safety and efficacy.[1] This document delves into the common synthetic pathways of Dipyridamole, elucidates the formation mechanisms of process-related impurities and degradation products, and presents detailed analytical methodologies for their detection and quantification. By integrating field-proven insights with established scientific principles, this guide aims to equip professionals with the necessary knowledge to implement robust impurity control strategies in the manufacturing and quality assessment of Dipyridamole.

Introduction: The Criticality of Impurity Profiling in Dipyridamole Synthesis

Dipyridamole, chemically known as 2,2',2'',2'''-{[4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl]dinitrilo}tetraethanol, is a widely used medication for preventing blood clot formation.[2] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and toxicity. Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][3]

The synthesis of a complex molecule like Dipyridamole involves multiple steps, each with the potential to generate unwanted side products.[4] Furthermore, the final API can degrade under various environmental conditions. Therefore, a thorough understanding of the potential impurities and the implementation of sensitive analytical methods for their detection are paramount. This guide will provide a detailed exploration of these aspects, offering a practical framework for ensuring the quality of Dipyridamole.

Unraveling the Synthesis of Dipyridamole and the Genesis of Related Compounds

Several synthetic routes for Dipyridamole have been developed, with a common strategy involving the construction of the central pyrimido[5,4-d]pyrimidine core followed by sequential nucleophilic substitutions.[4][5] Understanding this pathway is the first step in predicting the potential process-related impurities.

A Common Synthetic Pathway

A frequently employed synthetic route starts from precursors like 2,4-dihydroxy-6-methylpyrimidine or 5-nitroorotic acid.[4][6] The synthesis generally proceeds through the following key stages, which are a significant source of potential impurities:

-

Formation of the Pyrimido[5,4-d]pyrimidine Core: This often involves cyclization reactions to form 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.[6][7]

-

Chlorination: The hydroxyl groups are subsequently replaced by chlorine atoms using reagents like a mixture of phosphorus oxychloride and phosphorus pentachloride to yield the highly reactive intermediate, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.[7][8]

-

Regioselective Substitution with Piperidine: The tetrachloro-intermediate is then reacted with piperidine. The chlorine atoms at the C4 and C8 positions are more susceptible to nucleophilic substitution, leading to the formation of 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine.[6][7]

-

Final Substitution with Diethanolamine: The remaining chlorine atoms at the C2 and C6 positions are substituted by diethanolamine to yield the final Dipyridamole product.[6][7]

Caption: A generalized synthetic pathway for Dipyridamole.

Process-Related Impurities: The Byproducts of Synthesis

Process-related impurities are compounds that are formed during the manufacturing process.[1] These can include unreacted starting materials, intermediates, and byproducts from side reactions.

-

Incomplete Reactions: Residual amounts of key intermediates like 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine and 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine (Impurity G) can be carried through to the final product if the reactions do not go to completion.[9]

-

Over-reaction and Side Reactions: The high temperatures often employed in the final step can lead to the formation of over-reacted products, such as 2,4,6-tris-(diethanolamino)-8-piperidino-pyrimido(5,4-d)pyrimidine.[7]

-

Isomeric Impurities: Incomplete regioselectivity during the substitution with piperidine can lead to the formation of isomeric dichloro-dipiperidino intermediates, which would then lead to isomeric Dipyridamole-related compounds.

-

Starting Material Impurities: Impurities present in the starting materials can also be carried through the synthesis and appear in the final product.

| Impurity Name | CAS Number | Molecular Formula | Potential Origin |

| Dipyridamole EP Impurity C | 54093-92-4 | C20H30ClN7O2 | Incomplete reaction of the dichloro-intermediate.[9] |

| Dipyridamole EP Impurity D | 1176886-12-6 | C22H36N8O3 | Side reaction or degradation product.[9][10] |

| Dipyridamole EP Impurity G | 7139-02-8 | C16H20Cl2N6 | Unreacted intermediate from the piperidine substitution step.[9] |

Degradation Products: The Challenge of Stability

Dipyridamole is susceptible to degradation under various stress conditions, leading to the formation of degradation products.[1] Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods.[11][12]

-

Hydrolysis: Dipyridamole can undergo hydrolysis under acidic and basic conditions.[13]

-

Oxidation: Exposure to oxidative conditions can lead to the formation of oxidation byproducts.[1]

-

Thermal Degradation: High temperatures can cause thermal decomposition of the Dipyridamole molecule.[1]

-

Photodegradation: Exposure to light can also induce degradation.[14]

-

Interaction with Excipients: In formulated products, Dipyridamole can react with excipients. For instance, in capsule formulations containing tartaric acid pellets, adducts like Dipyridamole tartaric acid monoester and Dipyridamole ditartaric acid ester have been identified.[15]

A study on the stability of a Dipyridamole drug product identified two significant degradation impurities, DP-I and DP-II, which were characterized as 2,2',2'',2'''-(4-hydroxy-8-(piperidin-1-yl) pyrimido [5,4-d]pyrimidine-2,6 diyl) bis(azanetriyl) tetraethanol and a tartaric acid adduct, respectively.[16]

Analytical Strategies for the Identification and Quantification of Related Compounds

A multi-faceted analytical approach is required for the comprehensive identification and quantification of Dipyridamole related compounds. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this approach, often coupled with mass spectrometry for structural elucidation.[1][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the separation and quantification of Dipyridamole and its impurities.[13] A well-developed and validated stability-indicating HPLC method should be able to separate the main component from all known and potential impurities.[17]

A Typical Stability-Indicating RP-HPLC Method:

-

Column: A YMC pack C8 (150 mm × 4.6 mm, 3.0 μm) or a Shodex C18 (150 mm, 4.6 mm, 5 µm) column is often used.[13][18]

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 35°C.[13]

-

Detection: UV detection at 295 nm.[13]

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

Caption: A typical workflow for HPLC-based impurity analysis of Dipyridamole.

Advanced Analytical Techniques for Structural Elucidation

While HPLC is excellent for separation and quantification, the definitive identification of unknown impurities requires more advanced techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities by providing molecular weight information and fragmentation patterns. LC-MS was instrumental in characterizing the tartaric acid adducts of Dipyridamole.[15]

-

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This technique offers higher resolution and sensitivity compared to conventional LC-MS, making it particularly useful for detecting and identifying trace-level genotoxic impurities.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the unambiguous structural elucidation of isolated impurities.[16]

-

Gas Chromatography (GC): GC, often with headspace sampling, is the preferred method for the analysis of residual solvents from the synthesis process.[1][20]

A Framework for a Self-Validating Impurity Control System

To ensure the consistent quality of Dipyridamole, a holistic and self-validating impurity control system should be established.

Caption: A cyclical framework for robust impurity control in Dipyridamole synthesis.

This framework emphasizes a continuous cycle of understanding, detection, and control. By thoroughly understanding the synthesis and potential degradation pathways, appropriate analytical methods can be developed and validated. These methods are then used for routine quality control and ongoing stability studies. The data generated from these studies provides feedback for continuous process improvement, leading to a more robust and reliable manufacturing process.

Conclusion

The identification and control of related compounds in the synthesis of Dipyridamole are critical for ensuring its quality, safety, and efficacy. A comprehensive approach that combines a deep understanding of the synthetic process, the application of advanced analytical techniques, and a robust quality control framework is essential. This guide has provided a detailed overview of these aspects, offering a foundation for researchers and drug development professionals to build and implement effective impurity control strategies. The continuous evolution of analytical technologies will undoubtedly provide even more powerful tools for this critical endeavor in the future.

References

-

Dipyridamole Impurities and Related Compound. Veeprho. [Link]

-

Isolation and characterisation of degradant impurities in dipyridamole formulation. PubMed. [Link]

-

Manufacturing Excellence: The Chemical Synthesis of Dipyridamole for Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Dipyridamole EP Impurities & USP Related Compounds. SynThink. [Link]

-

A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. PubMed. [Link]

-

Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method. Asian Journal of Chemistry. [Link]

-

SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. ResearchGate. [Link]

-

UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. [Link]

-

DIPYRIDAMOLE. New Drug Approvals. [Link]

-

A validated stability‐indicating RP‐HPLC method for Dipyridamole in the presence of degradation products and its process‐related impurities in Pharmaceutical dosage forms. ResearchGate. [Link]

- Synthesis method of dipyridamole impurity I, II.

-

dipyridamole-impurities. Pharmaffiliates. [Link]

-

Dipyridamole - Definition, Identification, Assay. USP 2025 - Trungtamthuoc.com. [Link]

-

Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. MDPI. [Link]

- Processes for the preparation of dipyridamole.

-

Simultaneous Determination of Aspirin, Dipyridamole and Two of Their Related Impurities in Capsules by Validated TLC-Densitometric and HPLC Methods. Journal of Chromatographic Science | Oxford Academic. [Link]

-

development and validation of a head space gas chromatographic method for the determination of ethylene. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

- Synthesis method of dipyridamole intermediate.

-

Dipyridamole. PubChem - NIH. [Link]

-

ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Dipyridamole synthesis - chemicalbook [chemicalbook.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. mdpi.com [mdpi.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Dipyridamole Related Compound D USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. longdom.org [longdom.org]

- 13. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. Isolation and characterisation of degradant impurities in dipyridamole formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. ijpsr.com [ijpsr.com]

- 19. japsonline.com [japsonline.com]

- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

A Technical Guide to the Degradation Pathways and Impurity Profile of Dipyridamole

Foreword: The Imperative of Purity in Dipyridamole Formulations

Dipyridamole is a widely utilized antiplatelet and vasodilator agent, primarily employed in the prevention of cardiovascular events like stroke.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical integrity. The formation of impurities, whether arising from the synthetic route or subsequent degradation, can compromise the safety, potency, and stability of the final drug product.[1][3] This guide provides a comprehensive technical overview of the known degradation pathways of dipyridamole and the analytical strategies required for robust impurity profiling. We will delve into the causality behind its instability under various stress conditions and present field-proven methodologies for the detection and control of these related substances, in alignment with stringent regulatory expectations set by bodies like the International Council for Harmonisation (ICH).[3][4]

Understanding Dipyridamole's Molecular Vulnerabilities

Dipyridamole's structure, characterized by a pyrimido[5,4-d]pyrimidine core substituted with piperidine and diethanolamine groups, possesses several sites susceptible to chemical degradation. The tertiary amine functionalities and the electron-rich heterocyclic system are primary targets for hydrolytic and oxidative reactions. Understanding these vulnerabilities is the cornerstone of developing stable formulations and robust analytical methods.

Forced Degradation: Probing for Instability

To proactively identify potential degradants, forced degradation (or stress testing) is an indispensable part of drug development.[4] In this process, the drug substance is intentionally exposed to harsh conditions exceeding those of accelerated stability testing to elicit the formation of degradation products.[4] For dipyridamole, significant degradation has been observed under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.[5][6][7] The industry-accepted target for degradation is typically in the range of 5-20%, which is sufficient to generate and detect primary degradants without completely destroying the molecule.[4]

The insights gained from these studies are critical for:

-

Elucidating potential degradation pathways.[4]

-

Identifying degradation products and determining the intrinsic stability of the molecule.[4]

-

Developing and validating stability-indicating analytical methods capable of separating impurities from the active pharmaceutical ingredient (API).[5][6]

Key Degradation Pathways

a) Hydrolytic Degradation: Dipyridamole exhibits susceptibility to hydrolysis under both acidic and basic conditions.[5]

-

Alkaline Conditions: Under basic stress, a primary degradation product is often observed eluting close to the parent dipyridamole peak in reversed-phase HPLC.[8] This is suggestive of a modification that slightly alters the polarity of the molecule.

-

Acidic Conditions: Acid-catalyzed hydrolysis can also lead to the formation of distinct degradants.

b) Oxidative Degradation: Exposure to oxidative agents, such as hydrogen peroxide, is a standard component of stress testing and reveals dipyridamole's vulnerability to oxidation.[5][6] While the molecule itself possesses certain antioxidant properties, its core structure can be oxidized.[9][10][11] This can lead to the formation of N-oxides or hydroxylated species. For instance, one identified degradant, DP-I, is a 4-hydroxy derivative, which could potentially arise from oxidative pathways.[12]

c) Photolytic Degradation: Photostability testing is crucial as exposure to light can provide the energy needed to initiate degradation reactions. Dipyridamole formulations must be protected from light, as specified by the USP.[13] Photolytic degradation can lead to complex mixtures of products, necessitating a highly resolving analytical method for their separation.

The general degradation behavior of Dipyridamole under stress is illustrated in the following diagram.

Caption: General Degradation Pathways of Dipyridamole.

Profile of Dipyridamole Impurities

Impurities in dipyridamole are broadly classified into two categories: process-related impurities, which originate from the manufacturing process, and degradation products.[1][3] Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several specified impurities that must be monitored.[1][3]

Process-Related Impurities

The synthesis of dipyridamole typically involves the sequential nucleophilic substitution on a 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine intermediate.[14][15][16] Process-related impurities can include unreacted starting materials, intermediates from incomplete reactions, or by-products from side reactions.[1][8] For example, an impurity identified as a by-product of the synthetic pathway was found to have a long retention time under USP HPLC conditions, highlighting the need for methods specifically designed to resolve these compounds.[8]

Degradation Products and Formulation-Specific Impurities

In addition to products from forced degradation, specific impurities have been identified in stability studies of the final drug product.

-

DP-I (4-hydroxy Impurity): Characterized as 2,2',2″,2'″-(4-hydroxy-8-(piperidin-1-yl) pyrimido [5,4-d]pyrimidine-2,6 diyl) bis(azanetriyl) tetraethanol.[12]

-

DP-II (Tartaric Acid Adduct): Identified as 4-(2-((6-(bis (2-hydroxyethyl) amino)-4, 8-di (piperidin-1-yl) pyrimido [5,4-d] pyrimidin-2-yl) (2-hydroxyethyl) amino) ethoxy)-2, 3-dihydroxy-4-oxobutanoic acid.[12] The formation of this impurity is particularly relevant in capsule formulations that use tartaric acid-coated pellets, arising from an esterification reaction between a hydroxyl group of dipyridamole's diethanolamine side chain and the carboxylic acid of the tartaric acid excipient.

Summary of Known Pharmacopoeial Impurities

The following table summarizes key impurities listed in major pharmacopeias. The availability of reference standards for these compounds is essential for method development, validation, and routine quality control.[3]

| Impurity Name | CAS Number | Molecular Formula | Source/Type |

| Dipyridamole | 58-32-2 | C₂₄H₄₀N₈O₄ | API |

| EP Impurity A | 16982-40-4 | - | Process-Related |

| EP Impurity B | 16908-47-7 | C₃₀H₅₀N₁₀O₆ | Process-Related |

| EP Impurity C / USP RC C | 54093-92-4 | C₂₀H₃₀ClN₇O₂ | Process-Related/Intermediate |

| EP Impurity D / USP RC D | 1176886-12-6 | C₂₂H₃₆N₈O₃ | Process-Related |

| EP Impurity F / USP RC F | 60286-30-8 | C₂₁H₃₆N₈O₅ | Process-Related |

| EP Impurity G | 7139-02-8 | C₁₆H₂₀Cl₂N₆ | Process-Related/Intermediate |

| Tartaric Acid Adduct (DP-II) | 1246816-97-6 | C₂₈H₄₆N₈O₁₀ | Degradation/Formulation |

| 4-hydroxy Impurity (DP-I) | 68006-07-5 | C₂₄H₄₀N₈O₅ | Degradation |

Data compiled from sources:[1][2][12][17][18][19][20][21]

Analytical Methodology: A Stability-Indicating HPLC Protocol

A robust, stability-indicating analytical method is one that can accurately quantify the drug substance while completely resolving it from all potential process impurities and degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this purpose.[5][22]

The following protocol synthesizes common practices from validated methods and serves as a comprehensive starting point for development and validation activities in accordance with ICH guidelines.[5][6]

Experimental Protocol: Stability-Indicating RP-HPLC

Objective: To develop and validate a method for the quantification of Dipyridamole and its related substances in a drug product.

1. Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

-

Column: YMC Pack C8 (150 mm × 4.6 mm, 3.0 µm) or equivalent. Causality: A C8 column provides slightly less hydrophobic retention than a C18, which can be advantageous for timely elution of the highly nonpolar dipyridamole molecule while still providing sufficient retention and resolution for its various impurities.[5]

-

Mobile Phase A: 10 mM Phosphate Buffer, pH adjusted to 4.7 with orthophosphoric acid. Causality: Buffering the mobile phase at pH 4.7 ensures a consistent ionization state for dipyridamole and its basic impurities, leading to symmetrical and reproducible peak shapes.[5]

-

Mobile Phase B: A mixture of Buffer:Acetonitrile:Methanol (30:40:30 v/v/v). Causality: The combination of acetonitrile and methanol as organic modifiers allows for fine-tuning of selectivity to achieve optimal separation of all specified impurities.[5]

-

Elution Mode: Gradient elution. A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more strongly retained components.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 35°C. Causality: Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency.[5]

-

Detection Wavelength: 295 nm. Causality: This wavelength provides good sensitivity for dipyridamole and its related substances, which share a similar chromophore.[5] Other methods have also successfully used 282 nm or 288 nm.[8][23]

-

Injection Volume: 10 µL.[5]

3. Preparation of Solutions:

-

Standard Solution: Prepare a solution of USP Dipyridamole RS in a suitable diluent (e.g., methanol or mobile phase) at a known concentration (e.g., 0.5 mg/mL).

-

Sample Solution: Accurately weigh and dissolve the drug product to achieve a target concentration similar to the standard solution.

-

Impurity Spike Solution (for validation): Prepare a sample solution spiked with known amounts of all specified process and degradation impurities at their specification limits.

4. System Suitability Test (SST) - A Self-Validating System:

-

Before sample analysis, inject the impurity-spiked standard solution or a well-characterized degraded sample.

-

Resolution: The resolution between dipyridamole and the closest eluting impurity must be greater than 1.5.

-

Tailing Factor: The tailing factor for the dipyridamole peak should be less than 2.0.

-

Theoretical Plates: The column efficiency, measured by theoretical plates for the dipyridamole peak, should be greater than 2000.

-

Rationale: Meeting these SST criteria confirms that the chromatographic system is performing adequately to provide accurate and reliable data for the subsequent sample analysis.

5. Validation (as per ICH Q2(R1)):

-

Specificity: Demonstrate that the method is stability-indicating by analyzing forced degradation samples. The dipyridamole peak should be free from interference from impurities, and peak purity should be confirmed using a PDA detector.[6]

-

Linearity: Establish linearity across a range from the Limit of Quantification (LOQ) to 150% of the specification level for each impurity. Correlation coefficients (r²) should be ≥ 0.995.[5][6]

-

Accuracy: Perform recovery studies by spiking the drug product with known amounts of impurities at different levels (e.g., LOQ, 100%, 150%). Mean recoveries should be within 90-110%.[5][6]

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) by analyzing multiple preparations. The Relative Standard Deviation (RSD) should be below the established limits (e.g., <5% for impurities).

-

LOD/LOQ: Determine the Limit of Detection and Limit of Quantification for each impurity.

-

Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) to ensure the method remains reliable under minor variations.

The workflow for this analytical process is outlined below.

Caption: Workflow for Stability-Indicating HPLC Analysis.

Conclusion: Proactive Strategies for Stability and Control

The chemical stability of dipyridamole is a multifaceted challenge influenced by pH, oxygen, light, and interactions with formulation excipients. A thorough understanding of its degradation pathways and a well-defined impurity profile are not merely regulatory hurdles; they are fundamental to ensuring patient safety and product efficacy. The implementation of comprehensive forced degradation studies early in development is paramount. This data, coupled with a robust, validated, stability-indicating HPLC method, forms the backbone of a successful quality control strategy. By understanding the "why" behind the degradation and the analytical choices, researchers and drug development professionals can proactively design stable formulations and ensure the enduring quality of dipyridamole products.

References

-

A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms. (2022). Biomedical Chromatography, 36(1), e5247. [Link]

-

Dipyridamole EP Impurities & USP Related Compounds. (n.d.). SynThink. [Link]

-

Dipyridamole Impurities and Related Compound. (n.d.). Veeprho. [Link]

-

Analytical method development and validation for dipyridamole. (n.d.). ResearchGate. [Link]

-

Dipyridamol kinetics. (1982). Clinical Pharmacology & Therapeutics, 31(6), 742-8. [Link]

-

Dipyridamole Impurities. (n.d.). Omchemlabs. [Link]

-

Bridle, J., & Brimble, M. T. (1993). A Stability Indicating Method for Dipyridamole. Drug Development and Industrial Pharmacy, 19(3), 371-382. [Link]

-

Manufacturing Excellence: The Chemical Synthesis of Dipyridamole for Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Dipyridamole Impurities. (n.d.). TLC Pharma Labs. [Link]

-

UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2022). Journal of Applied Pharmaceutical Science, 12(7), 137-147. [Link]

-

A validated stability‐indicating RP‐HPLC method for Dipyridamole in the presence of degradation products and its process‐related impurities in Pharmaceutical dosage forms. (2021). ResearchGate. [Link]

-

Isolation and characterisation of degradant impurities in dipyridamole formulation. (2012). Journal of Pharmaceutical and Biomedical Analysis, 62, 110-7. [Link]

-

A Stability Indicating Method for Dipyridamole. (1993). Semantic Scholar. [Link]

-

Dipyridamole-impurities. (n.d.). Pharmaffiliates. [Link]

-

Synthesis and characterization of dipyridamole impurities by sequential nucleophyllic substitution reaction. (2019). ResearchGate. [Link]

-

Determination of Dipyridamole in the presence of its degradation products and in the presence of Aspirin. (n.d.). TSI Journals. [Link]

-

Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. (2022). Molecules, 27(11), 3433. [Link]

-

Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. (2017). Indian Journal of Research in Pharmacy and Biotechnology, 5(5), 356-359. [Link]

-

ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. (2020). International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-30. [Link]

-

Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method. (2021). Asian Journal of Chemistry, 33(2), 437-442. [Link]

- Synthesis method of dipyridamole intermediate. (2020).

-

USP Monographs: Dipyridamole. (2006). USP29-NF24. [Link]

-

RP-HPLC Method Development and Validation for Dipyridamole in both Bulk and Pharmaceutical Dosage Forms. (n.d.). Enliven Archive. [Link]

-

Determination of Dipyridamole in the presence of its degradation products and in the presence of Aspirin. (n.d.). TSI Journals. [Link]

-

Influence of Polymers on the Physical and Chemical Stability of Spray-dried Amorphous Solid Dispersion: Dipyridamole Degradation Induced by Enteric Polymers. (2018). ResearchGate. [Link]

-

Dipyridamole EP Impurity F. (n.d.). SynZeal. [Link]

-

Kinetic stability of amorphous dipyridamole: A fast scanning calorimetry investigation. (2021). ResearchGate. [Link]

-

Dipyridamole inhibits the oxidative modification of low density lipoprotein. (1992). Atherosclerosis, 94(2-3), 151-8. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]

-

A potent chain-breaking antioxidant activity of the cardiovascular drug dipyridamole. (1992). Biochemical Pharmacology, 43(11), 2343-6. [Link]

-

Degradation kinetics assay and plots obtained for first-order reaction... (n.d.). ResearchGate. [Link]

-

Classical and pleiotropic actions of dipyridamole: Not enough light to illuminate the dark tunnel? (2014). Thrombosis Research, 134(2), 241-7. [Link]

-

Dipyridamole. (n.d.). Wikipedia. [Link]

-

Morphology, drug release, and degradation of dipyridamole-loaded... (n.d.). ResearchGate. [Link]

-

Determination of Dipyridamole Using a MIP-Modified Disposable Pencil Graphite Electrode. (2023). Chemosensors, 11(7), 391. [Link]

-

Formulation and Evaluation of Fast Dissolving Tablet of Dipyridamole. (2022). IJPPR. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. omchemlabs.in [omchemlabs.in]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Dipyridamole inhibits the oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A potent chain-breaking antioxidant activity of the cardiovascular drug dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Classical and pleiotropic actions of dipyridamole: Not enough light to illuminate the dark tunnel? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and characterisation of degradant impurities in dipyridamole formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ftp.uspbpep.com [ftp.uspbpep.com]

- 14. researchgate.net [researchgate.net]

- 15. Dipyridamole synthesis - chemicalbook [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 17. tlcpharma.com [tlcpharma.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. Dipyridamole Related Compound D USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 20. Dipyridamole EP Impurity C | LGC Standards [lgcstandards.com]

- 21. Dipyridamole EP Impurity F | 60286-30-8 | SynZeal [synzeal.com]

- 22. japsonline.com [japsonline.com]

- 23. researchgate.net [researchgate.net]

Foreword: Embracing Complexity in Pharmaceutical Synthesis

In the intricate world of pharmaceutical manufacturing, the synthesis of an Active Pharmaceutical Ingredient (API) is a journey of controlled chemical transformations. However, no synthetic route is perfect. The very reactions that construct our desired molecule can also give rise to a constellation of closely related but undesired compounds known as process-related impurities. For Dipyridamole, a cornerstone in antithrombotic therapy, understanding the origin and control of these impurities is not merely an academic exercise but a critical component of ensuring its safety and efficacy. This guide provides an in-depth exploration of the genesis of process-related impurities in Dipyridamole, offering insights grounded in synthetic chemistry and analytical science to empower researchers, scientists, and drug development professionals in their pursuit of a pure and robust drug substance.

The Synthetic Landscape of Dipyridamole: A Foundation for Understanding Impurity Formation

The most prevalent synthetic pathway to Dipyridamole is a multi-step process that begins with readily available starting materials and culminates in the formation of the complex pyrimido[5,4-d]pyrimidine core. A thorough understanding of this synthesis is paramount to predicting and controlling the formation of process-related impurities.

A common synthetic approach commences with the condensation of urea and acetoacetic ether to form 2,4-dihydroxy-6-methylpyrimidine.[1] This intermediate then undergoes nitration and subsequent reduction to yield 5-aminoorotic acid.[1] Cyclization with urea or potassium cyanide affords 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, the foundational heterocyclic core of Dipyridamole.[2][3]

The critical subsequent steps involve the conversion of the hydroxyl groups to more reactive leaving groups, typically chlorine atoms, followed by sequential nucleophilic substitution reactions. Chlorination of the tetrahydroxy intermediate with a mixture of phosphorus oxychloride and phosphorus pentachloride yields the highly reactive key intermediate, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.[2][3]

The final stages of the synthesis involve the selective substitution of the chlorine atoms with piperidine and diethanolamine. The reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with piperidine preferentially occurs at the C4 and C8 positions to give 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine.[2][3] Finally, reaction of this dichloro intermediate with diethanolamine at elevated temperatures yields Dipyridamole.[2][3] It is within these final, often high-temperature, substitution reactions that a significant portion of process-related impurities are born.[4]

Figure 1: A simplified overview of a common synthetic route for Dipyridamole.

Unmasking the Impurity Profile: A Deep Dive into the European Pharmacopoeia (EP) Impurities

The European Pharmacopoeia (EP) monograph for Dipyridamole lists several specified impurities, each with a unique story of its formation. Understanding these impurities is crucial for developing effective control strategies.

| Impurity Name (EP) | Chemical Name | CAS Number | Likely Origin |

| Impurity A | 2,2′-[[4,6,8-Tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol | 16982-40-4 | Over-reaction with piperidine |

| Impurity B | 2,2′,2′′,2′′′,2′′′′,2′′′′′-[[8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol | 16908-47-7 | Over-reaction with diethanolamine |

| Impurity C | 2,2′-[[2-Chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]nitrilo]diethanol | 54093-92-4 | Incomplete reaction with diethanolamine |

| Impurity D | 2,2′-[[4-(Diethanolamino)-8-(piperidin-1-yl)-6-chloropyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol | 1176886-12-6 | Incomplete reaction with piperidine |

| Impurity E | 2,2′-[[2,4-Di(piperidin-1-yl)-8-chloropyrimido[5,4-d]pyrimidin-6-yl]nitrilo]diethanol | 2365420-11-5 | Incomplete reaction with diethanolamine |

| Impurity F | 2,2′,2′′,2′′′-[[4-[(2-Hydroxyethyl)amino]-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl]dinitrilo]tetraethanol | 60286-30-8 | Side reaction with monoethanolamine |

| Impurity G | 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine | 7139-02-8 | Unreacted intermediate |

The Genesis of Over-reaction Impurities: A Tale of Reactivity and Stoichiometry

Impurity A: The Tris-Piperidine Adduct

Impurity A, 2,2′-[[4,6,8-Tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol, arises from the over-reaction of the 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine intermediate with piperidine.[5] Instead of only the desired diethanolamine substitution at the C2 and C6 positions, one of the chloro groups at these positions reacts with a piperidine molecule. This is often a consequence of inadequate control over stoichiometry or localized excesses of piperidine during the reaction. High reaction temperatures can also contribute to this side reaction by overcoming the activation energy barrier for the less favored substitution.

Impurity B: The Tris-Diethanolamine Adduct

Conversely, Impurity B, 2,2′,2′′,2′′′,2′′′′,2′′′′′-[[8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol, is a product of the over-reaction with diethanolamine.[6] In this case, one of the piperidine groups at the C4 or C8 position is displaced by a diethanolamine molecule. This is particularly prevalent at the high temperatures often employed in the final step of the synthesis, which can facilitate the displacement of the piperidine ring.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Dipyridamole Impurity B

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Dipyridamole, a phosphodiesterase inhibitor with antiplatelet and vasodilator properties, is a widely used medication in the prevention of cerebrovascular and cardiovascular diseases. As with any pharmaceutical compound, the control of impurities is of paramount importance to ensure its safety and efficacy. Dipyridamole Impurity B is a known related substance of Dipyridamole, and a thorough understanding of its physicochemical properties is crucial for the development of robust analytical methods, formulation strategies, and for ensuring drug product quality. This technical guide provides a comprehensive overview of the available information on the physicochemical properties of this compound, intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Identity and Structure

This compound is structurally related to the active pharmaceutical ingredient, Dipyridamole. Its chemical identity has been established by pharmacopeias and through analytical studies.

Chemical Name: 2,2′,2″,2′′′,2′′′′,2′′′′′-[[8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol[1]

Synonyms: Dipyridamole Related Compound B, Dipyridamole Tri(diethanolamine)[2][3]

Molecular Formula: C₂₃H₄₀N₈O₆[2]

Molecular Weight: 524.61 g/mol [2]

The structure of this compound, as shown in Figure 1, features a pyrimido[5,4-d]pyrimidine core, similar to Dipyridamole. However, it differs in the substitution pattern, containing three diethanolamine groups and one piperidine group attached to the core. This structural difference significantly impacts its physicochemical properties compared to the parent drug.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an impurity is fundamental for its isolation, characterization, and for the development of control strategies. The following sections summarize the known properties of this compound.

Appearance and Physical State

This compound is described as a yellow powder [2]. This characteristic is similar to the parent compound, Dipyridamole, which is also a yellow crystalline powder[4].

Melting Point

The melting point is a critical physical property that provides an indication of purity. For this compound, a melting point range of 177.2-178.1°C has been reported by a commercial supplier[2]. It is important to note that this information may not be from a peer-reviewed source and should be confirmed through independent analysis.

Solubility

Information on the quantitative solubility of this compound in various solvents is not extensively available in the public domain. However, qualitative descriptions indicate that it is soluble in DMSO [5]. The solubility of the parent drug, Dipyridamole, is reported as practically insoluble in water, freely soluble in acetone, and soluble in anhydrous ethanol[1]. Given the presence of multiple hydroxyl groups in the diethanolamine moieties of Impurity B, it might exhibit different solubility characteristics compared to Dipyridamole. A systematic solubility study in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, dichloromethane, and buffers at different pH values) would be highly beneficial for developing purification and analytical methods.

pKa

The acid dissociation constant (pKa) is a crucial parameter that governs the ionization state of a molecule at different pH values. This, in turn, influences its solubility, chromatographic retention, and absorption. There is currently no experimentally determined pKa value for this compound available in the reviewed literature. The structure of Impurity B contains multiple basic nitrogen atoms within the pyrimidopyrimidine ring system and the tertiary amine of the piperidine ring, as well as the tertiary amines of the diethanolamine groups. These are likely to be protonated at acidic pH. The determination of the pKa value(s) for this compound is a critical data gap that should be addressed to better predict its behavior in solution.

Spectroscopic Properties

Spectroscopic data is essential for the unequivocal identification and characterization of this compound.

A study utilizing UPLC-Q-TOF-MS has reported the protonated molecule [M+H]⁺ of this compound at m/z 525.39 [6]. This accurate mass measurement is consistent with its molecular formula C₂₃H₄₀N₈O₆.

While a detailed fragmentation pattern for Impurity B is not explicitly provided, a study on the fragmentation of Dipyridamole and its derivatives by electrospray ionization collisional activated decomposition mass spectrometry (ESI-CAD-MS) offers valuable insights[7]. The study suggests that fragmentation preferentially occurs at the ethanolamine groups[7]. For Dipyridamole, the elimination of 2-methoxyethanol from the diethanolamine groups at positions C-2 and C-6 was observed[7]. A similar fragmentation pathway involving the loss of diethanolamine moieties can be anticipated for Impurity B. A detailed MS/MS study of this compound would be necessary to fully elucidate its fragmentation pathways, which is crucial for its identification in complex matrices.

Specific IR spectral data for this compound has not been found in the reviewed literature. However, based on its structure, the IR spectrum would be expected to show characteristic absorption bands for O-H stretching from the hydroxyl groups of the diethanolamine moieties, C-H stretching from the aliphatic and aromatic groups, C-N stretching, and C=C and C=N stretching from the pyrimidopyrimidine ring system.

Chromatographic Properties

High-performance liquid chromatography (HPLC) is the primary technique for the separation and quantification of Dipyridamole and its impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The European Pharmacopoeia (EP) monograph for Dipyridamole specifies an HPLC method for the determination of related substances, including Impurity B[1]. In this method, this compound has a relative retention time (RRT) of approximately 0.2 with respect to the main peak of Dipyridamole[1]. The USP also lists Dipyridamole Related Compound B, which is chemically identical to EP Impurity B[4].

A UPLC-Q-TOF-MS method has also been developed for the simultaneous analysis of Dipyridamole and its related impurities, including Impurity B[6]. This method utilizes a high-strength silica T3 column and a gradient elution with a mobile phase consisting of 1% acetic acid in water and acetonitrile[6]. This indicates that Impurity B can be effectively separated from Dipyridamole and other related substances using modern chromatographic techniques.

Stability

Understanding the stability of an impurity is critical for developing stability-indicating analytical methods and for predicting its formation and degradation in the drug product over its shelf life.

Forced Degradation Studies

While several studies have investigated the forced degradation of Dipyridamole under various stress conditions (acidic, basic, oxidative, thermal, and photolytic)[9], specific data on the stability and degradation pathways of isolated this compound are not available. Performing forced degradation studies on the purified impurity would provide valuable information on its intrinsic stability and help in the identification of its potential degradation products. This is a crucial step in ensuring that the analytical methods used for routine quality control are truly stability-indicating.

Synthesis and Characterization Workflow

The synthesis and characterization of this compound are essential for obtaining a reference standard for analytical method development and validation. A general workflow for this process is outlined below.

A general workflow for the synthesis and characterization of this compound.

Analytical Methodologies for Control

The control of this compound in the drug substance and drug product is typically achieved using a validated stability-indicating HPLC method. The following provides a general protocol based on the information available in the European Pharmacopoeia.

Protocol: HPLC Method for Related Substances in Dipyridamole (EP)

-

Mobile Phase Preparation:

-

Mobile Phase A: Dissolve 1.0 g of potassium dihydrogen phosphate in 900 mL of water, adjust to pH 7.0 with 0.5 M sodium hydroxide, and dilute to 1000 mL with water.

-

Mobile Phase B: Methanol.

-

-

Chromatographic System:

-

Column: A spherical end-capped octadecylsilyl silica gel for chromatography (5 µm) with dimensions of l = 0.10 m, Ø = 4.0 mm.

-

Column Temperature: 45 °C.

-

Flow Rate: As specified in the monograph.

-

Detection: UV spectrophotometer at 295 nm.

-

Injection Volume: 5 µL.

-

-

Gradient Elution: A gradient elution program is used, as specified in the European Pharmacopoeia monograph for Dipyridamole[1].

-

System Suitability:

-

Inject a reference solution containing Dipyridamole and its specified impurities (including Impurity B).

-

The resolution between the peaks due to impurity D and dipyridamole should be at least 2.0[1].

-

-

Analysis:

-

Inject the test solution (a solution of the substance to be examined).

-

Identify the peak corresponding to Impurity B based on its relative retention time of approximately 0.2 with respect to the Dipyridamole peak[1].

-

Quantify the impurity using an external standard method or by area normalization, applying appropriate correction factors if necessary.

-

Conclusion and Future Perspectives

This technical guide has consolidated the currently available information on the physicochemical properties of this compound. While its basic chemical identity is well-established, there are significant gaps in the publicly available data, particularly concerning its quantitative solubility, pKa, detailed spectroscopic characterization, and stability profile. For researchers and scientists working on the development and quality control of Dipyridamole, addressing these data gaps through further experimental work is highly recommended. The generation of a comprehensive physicochemical profile for this compound will not only facilitate the development of more robust and reliable analytical methods but also contribute to a deeper understanding of its potential impact on the quality, safety, and efficacy of Dipyridamole-containing drug products.

References

- European Pharmacopoeia (EP). (2014). Dipyridamole (1199). In European Pharmacopoeia (8.0).

- United States Pharmacopeia (USP). (2025). Dipyridamole.

- Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201–211.

- Analytica Chemie. (n.d.). Dipyridamole Imp. B (EP). Retrieved from [A relevant, verifiable URL to the vendor datasheet should be included here if available].

- Menaka, T., & Ramya Kuber, B. (2017). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. International Journal of Recent Scientific Research, 8(7), 18756-18769.

- Galeazzi, R., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-547.

- Mallavarapu, R., et al. (2022). A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms.

- Veeprho. (n.d.). Dipyridamole EP Impurity B | CAS 16908-47-7. Retrieved from [A relevant, verifiable URL to the vendor datasheet should be included here if available].

- SynThink Research Chemicals. (n.d.). Dipyridamole EP Impurity B | 16908-47-7. Retrieved from [A relevant, verifiable URL to the vendor datasheet should be included here if available].

- Pharmaffiliates. (n.d.). Dipyridamole-impurities. Retrieved from [A relevant, verifiable URL to the vendor datasheet should be included here if available].

- Simson Pharma Limited. (n.d.). Dipyridamole EP Impurity B | CAS No- 16908-47-7. Retrieved from [A relevant, verifiable URL to the vendor datasheet should be included here if available].

-

PubChem. (n.d.). Dipyridamole. Retrieved from [Link]

Sources

- 1. drugfuture.com [drugfuture.com]

- 2. Dipyridamole Imp. B (EP) - Analytica Chemie [analyticachemie.in]

- 3. edqm.eu [edqm.eu]

- 4. trungtamthuoc.com [trungtamthuoc.com]

- 5. Dipyridamole | 58-32-2 [chemicalbook.com]

- 6. japsonline.com [japsonline.com]

- 7. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation and Structure Confirmation of Dipyridamole Impurities

<_Step_2>

Abstract

The control of impurities is a critical mandate in pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. Dipyridamole, an antithrombotic and vasodilator agent, can harbor various impurities arising from its synthesis, degradation, or storage.[1] This technical guide provides a comprehensive, in-depth walkthrough of the strategies and methodologies required to isolate, identify, and structurally confirm these impurities. We will explore the logical progression from initial detection by advanced chromatographic techniques to the isolation of milligram quantities using preparative high-performance liquid chromatography (HPLC). Subsequently, this guide details the application of sophisticated spectroscopic techniques—including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy—to achieve unequivocal structure elucidation.[2][3] This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and causality-driven experimental choices to ensure scientific integrity and regulatory compliance.